molecular formula C24H24N4O4S B11405257 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B11405257
M. Wt: 464.5 g/mol
InChI Key: PSKKBVUXFHCYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that features a benzofuran ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological processes. The exact pathways involved would depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide apart is its unique combination of a benzofuran ring and a pyrimidine ring, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C24H24N4O4S/c1-14-9-15(2)23-18(13-32-21(23)10-14)12-22(29)27-19-5-7-20(8-6-19)33(30,31)28-24-25-16(3)11-17(4)26-24/h5-11,13H,12H2,1-4H3,(H,27,29)(H,25,26,28)

InChI Key

PSKKBVUXFHCYPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.